(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile
Description
(Z)-2-((4-Chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is a substituted acrylonitrile derivative characterized by a Z-configuration olefinic bond. The molecule features a 4-chlorophenylsulfonyl group at position 2, a 3-methoxyphenylamino substituent at position 3, and a nitrile group. The sulfonyl moiety imparts strong electron-withdrawing properties, while the methoxy group contributes electron-donating effects, creating a polarized system that may influence reactivity and biological interactions.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-14-4-2-3-13(9-14)19-11-16(10-18)23(20,21)15-7-5-12(17)6-8-15/h2-9,11,19H,1H3/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTLKVILFNVORR-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Substituent Comparison of Acrylonitrile Derivatives
Key Observations :
- Electron Effects : The target compound’s sulfonyl group enhances electrophilicity compared to methoxy or methyl groups in analogs . This may increase reactivity in nucleophilic environments.
- Hydrogen Bonding: Methoxy and amino groups in analogs (e.g., –9) participate in C–H⋯O/N interactions, stabilizing crystal packing . The sulfonyl group in the target compound could act as a stronger hydrogen-bond acceptor.
- Bioactivity : Analogs with methoxy/nitro groups () exhibit cytotoxic and spasmolytic activities, while thiazole-containing derivatives () may target enzymes via heterocyclic interactions . The sulfonyl group in the target compound might enhance binding to sulfhydryl-containing proteins.
Table 2: Crystallographic Data Comparison
Key Observations :
- Crystal Packing : Methoxy-substituted analogs (–9) form layered structures via C–H⋯O/N bonds, while sulfur-containing derivatives () exhibit C–H⋯C interactions . The sulfonyl group in the target compound may promote denser packing due to stronger dipolar interactions.
- Refinement Tools : SHELX programs () and ORTEP () are widely used for structural analysis, suggesting similar methodologies could apply to the target compound .
Key Observations :
- Structure-Activity Relationship (SAR) : Methoxy groups (–9) correlate with cytotoxicity, likely due to enhanced membrane permeability . The target compound’s sulfonyl group may improve solubility but reduce passive diffusion.
Biological Activity
Overview
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound characterized by its unique functional groups, including a sulfonyl group, a nitrile group, and an amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 3-methoxyaniline, followed by a Knoevenagel condensation with malononitrile. This synthetic route allows for the introduction of various substituents that can enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O2S |
| Molecular Weight | 334.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- HepG2 (liver cancer)
- SGC-7901 (gastric cancer)
For instance, one study reported that compounds with similar structures exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer properties .
Anti-inflammatory Potential
The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of sulfonamide compounds, including this compound. The results indicated that modifications to the phenyl rings significantly impacted cytotoxicity, emphasizing the importance of structural features in drug design .
- SAR Analysis : Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the biological activity of sulfonamide derivatives, making them effective against specific cancer cell lines .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
